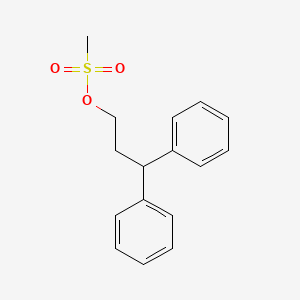

3,3-Diphenylpropyl methanesulfonate

説明

3,3-Diphenylpropyl methanesulfonate is an aryl alkyl sulfonate ester characterized by a diphenylpropyl group attached to a methanesulfonate moiety. For instance, the 3,3-diphenylpropyl group is highlighted in chiral recognition studies, where its steric bulk and aromaticity enhance enantiomer separation in fendiline derivatives . The methanesulfonate group likely contributes to solubility and reactivity, making it a candidate for pharmaceutical intermediates or chiral stationary phases.

特性

分子式 |

C16H18O3S |

|---|---|

分子量 |

290.4 g/mol |

IUPAC名 |

3,3-diphenylpropyl methanesulfonate |

InChI |

InChI=1S/C16H18O3S/c1-20(17,18)19-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3 |

InChIキー |

AIKXLIHZPRMJFT-UHFFFAOYSA-N |

正規SMILES |

CS(=O)(=O)OCCC(C1=CC=CC=C1)C2=CC=CC=C2 |

製品の起源 |

United States |

類似化合物との比較

Structural Modifications in the Aryl Alkyl Group

2,3-Diphenylpropyl p-Toluenesulfonate () :

This compound replaces the methanesulfonate group with p-toluenesulfonate. The bulkier p-toluenesulfonate may reduce volatility, necessitating GC-FID analysis instead of HPLC. The diphenylpropyl group’s positional isomerism (2,3 vs. 3,3) could alter steric effects and binding affinity in enzymatic or chiral environments .- However, the reduced aromatic bulk might diminish chiral recognition efficiency observed in diphenylpropyl derivatives .

Impact of Sulfonate Group Variations

Methanesulfonate vs. p-Toluenesulfonate :

Methanesulfonate esters (e.g., 2-methylbutyl methanesulfonate in ) are smaller and more polar than p-toluenesulfonates, improving aqueous solubility. This difference is critical in biological systems, where methanesulfonates may exhibit better bioavailability .Enzymatic Specificity :

In desulfurization studies, sulfonate substrates like 2,3-diphenylpropyl p-toluenesulfonate are processed via GC-FID, suggesting stability under high-temperature conditions. Methanesulfonate analogs might require milder analytical methods due to lower thermal stability .

Role in Chiral Recognition

The 3,3-diphenylpropyl group in fendiline derivatives is critical for high separation factors (α) and resolution (Rs) in chiral chromatography. Replacing this group with n-alkyl or 2-phenylalkyl chains reduces α and Rs by 30–50%, underscoring its unique steric and electronic contributions . Similarly, elongating the methyl group at the chiral center diminishes enantiomer discrimination, highlighting the delicate balance required in molecular design for chiral applications .

Data Tables

Table 1: Structural and Functional Comparison of Sulfonate Derivatives

Table 2: Impact of Structural Modifications on Chiral Recognition (Fendiline Derivatives)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。